Camizestrant

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

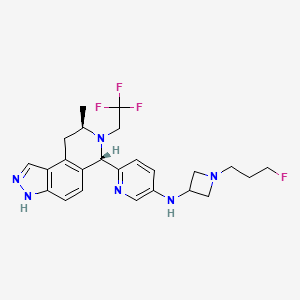

Camizestrant is a next-generation oral selective estrogen receptor degrader (SERD) currently under investigation for the treatment of estrogen receptor-positive (ER+) breast cancer, particularly in cases that have developed resistance to traditional therapies. Its chemical structure is characterized by a complex arrangement, specifically designed to enhance its binding affinity and efficacy against the estrogen receptor. The compound has the chemical formula and a molecular weight of approximately 476.524 g/mol. The IUPAC name for camizestrant is N-(1-(3-fluoropropyl)-3-azetidinyl)-6-((6s,8r)-6,7,8,9-tetrahydro-8-methyl-7-(2,2,2-trifluoroethyl)-3H-pyrazolo(4,3-f)isoquinolin-6-yl)-3-pyridinamine .

- Potential side effects of SERDs may include hot flashes, vaginal dryness, and bone loss [].

- The specific toxicity profile of camizestrant is currently being evaluated in clinical trials [].

Note:

- The information provided is based on current scientific research and is intended for informational purposes only.

- It is not a substitute for professional medical advice.

- Always consult with a healthcare professional before making any decisions regarding your health.

Estrogen Receptor Antagonist

One of the primary areas of research for Camizestrant is its role as a potential antagonist of the estrogen receptor. Estrogen receptors are proteins found in various tissues throughout the body, and their activation by estrogen plays a crucial role in certain cancers, such as breast cancer. Studies have shown that Camizestrant can bind to estrogen receptors, blocking the action of estrogen and potentially hindering the growth of estrogen-dependent tumors [].

Anti-proliferative Effects

Scientific research suggests that Camizestrant may exhibit anti-proliferative effects, meaning it has the potential to slow or stop the growth of cancer cells. In vitro (laboratory) and in vivo (animal) studies have demonstrated that Camizestrant can inhibit the proliferation of various cancer cell lines.

Clinical Trials

The potential of Camizestrant as a therapeutic agent is being explored in ongoing clinical trials. These trials aim to assess the safety, efficacy, and optimal dosing of Camizestrant in patients with different types of cancer.

Camizestrant functions primarily through its interaction with the estrogen receptor. Upon administration, it binds to the receptor and induces a conformational change that leads to its degradation. This mechanism effectively reduces the activity of estrogen in promoting tumor growth in ER+ breast cancer cells . The degradation process involves complex biochemical pathways where camizestrant disrupts the normal signaling mechanisms of the estrogen receptor.

Camizestrant exhibits potent anti-tumor activity in preclinical models, particularly those with activating mutations in the estrogen receptor. It has shown significant improvements in progression-free survival when compared to traditional SERDs like fulvestrant in clinical trials . Its ability to target both wild-type and mutated forms of the estrogen receptor makes it a promising candidate for treating advanced breast cancer that has become resistant to standard therapies .

The synthesis of camizestrant involves several steps that optimize yield and purity. A notable method includes a multikilogram synthesis process that has been developed for large-scale production. Key steps typically involve:

- Formation of key intermediates: Initial reactions create essential building blocks.

- Coupling reactions: These are used to link various molecular fragments together.

- Purification: Techniques such as crystallization or chromatography are employed to isolate the final product.

This synthetic route has been validated for producing camizestrant at a scale suitable for clinical trials .

Camizestrant is primarily being explored for its application in treating ER+/HER2- breast cancer. It is currently involved in various clinical trials aimed at assessing its efficacy and safety compared to other endocrine therapies . The ongoing SERENA clinical trial series focuses on evaluating its potential as a monotherapy and in combination with other agents like cyclin-dependent kinase inhibitors .

Studies have demonstrated that camizestrant interacts effectively with both wild-type and mutated forms of the estrogen receptor. Its unique mechanism allows it to overcome resistance mechanisms commonly seen with aromatase inhibitors and other endocrine therapies . Furthermore, interaction studies indicate that camizestrant can be safely combined with other treatments, enhancing its therapeutic potential without significant adverse effects .

Several compounds are similar to camizestrant in their function as estrogen receptor modulators or degraders. Here are some notable examples:

| Compound Name | Type | Unique Features |

|---|---|---|

| Fulvestrant | Selective Estrogen Receptor Downregulator | Established treatment but requires intramuscular injection |

| Palbociclib | Cyclin-dependent kinase inhibitor | Used in combination therapy; targets cell cycle regulation |

| Letrozole | Aromatase inhibitor | Reduces estrogen production; often first-line therapy |

| Exemestane | Aromatase inhibitor | Similar mechanism as letrozole; used in advanced cases |

Uniqueness of Camizestrant: Unlike traditional SERDs, camizestrant is an oral medication that offers improved patient compliance and has shown enhanced efficacy against resistant cancer types due to its ability to degrade both normal and mutated forms of the estrogen receptor . This positions it as a promising alternative for patients who have exhausted other treatment options.

Camizestrant, with the molecular formula C₂₄H₂₈F₄N₆ and molecular weight of 476.5 g/mol, represents a next-generation oral selective estrogen receptor degrader that has required sophisticated synthetic approaches for multikilogram production [1] [2]. The compound contains a complex tetrahydropyrazolo[4,3-f]isoquinoline core structure linked to a trifluoroethyl-substituted nitrogen heterocycle and a fluorinated azetidine moiety [1]. The synthetic challenges inherent in this molecular architecture necessitated extensive process development efforts to enable clinical-scale manufacturing.

Retrosynthetic Analysis and Route Selection

The retrosynthetic analysis of Camizestrant revealed multiple strategic disconnections that were evaluated for their scalability and synthetic efficiency. The AstraZeneca process development team focused on strategic retrosynthetic planning that prioritized robust chemical transformations suitable for multikilogram production [3]. The key retrosynthetic disconnections centered on three critical bond-forming operations: the construction of the tetrahydropyrazolo[4,3-f]isoquinoline bicycle, the installation of the pyridine-azetidine linkage via Buchwald-Hartwig amination, and the diastereoselective formation of the bridging stereocenter.

The route selection process evaluated multiple synthetic pathways, with particular emphasis on identifying transformations that could deliver consistent quality at scale while minimizing chromatographic purification requirements. The selected route incorporated strategic intermediate isolation points that provided process control and enabled quality assessment throughout the synthetic sequence. The retrosynthetic strategy ultimately converged on a linear sequence that avoided late-stage functional group interconversions and minimized the formation of difficult-to-remove impurities [3].

Process development data indicated that alternative retrosynthetic approaches involving early installation of the fluorinated substituents led to increased impurity formation and reduced overall process robustness. The selected retrosynthetic pathway enabled the production of 8.5 kg of material in an overall yield of 44%, representing a significant improvement over initial discovery routes that required extensive chromatographic purification [3].

Key Transformations: Buchwald-Hartwig Amination Mechanistics

The Buchwald-Hartwig amination emerged as a critical transformation in the Camizestrant synthetic route, requiring extensive optimization to achieve the necessary efficiency and selectivity for multikilogram production [3]. This palladium-catalyzed cross-coupling reaction between the pyridyl halide intermediate and the azetidine nucleophile represented one of the most challenging steps in the sequence due to the sterically demanding nature of both coupling partners.

The mechanistic understanding of the Buchwald-Hartwig amination involves a well-established catalytic cycle comprising oxidative addition, transmetalation, and reductive elimination steps [4] [5]. For the Camizestrant synthesis, the oxidative addition of the aryl halide to the palladium(0) catalyst proved to be the rate-determining step, requiring careful optimization of catalyst loading and reaction temperature to achieve acceptable conversion rates.

Catalyst screening studies identified optimal palladium sources and phosphine ligands that provided the necessary activity for the challenging substrate combination. The use of bulky, electron-rich phosphine ligands such as XPhos or similar biaryl phosphine systems proved essential for facilitating the oxidative addition step while maintaining catalyst stability under the reaction conditions [5] [6]. Base selection also proved critical, with cesium carbonate providing the optimal balance of reactivity and functional group tolerance.

Temperature optimization studies revealed a narrow operational window where sufficient reaction rate could be achieved without excessive catalyst degradation or competing side reactions. The optimized conditions enabled consistent conversion rates exceeding 90% while maintaining acceptable impurity profiles for subsequent purification steps. Process analytical technology implementation allowed for real-time monitoring of the reaction progress, enabling precise endpoint determination and minimizing over-reaction issues [3].

Diastereoselective Pictet-Spengler Reaction Optimization

The diastereoselective Pictet-Spengler reaction constituted a pivotal transformation in the Camizestrant synthesis, enabling the construction of the tetrahydropyrazolo[4,3-f]isoquinoline core with the required stereochemical configuration [3]. This acid-catalyzed cyclization reaction between the aryl amine and aldehyde components required extensive optimization to achieve the necessary diastereoselectivity and yield for multikilogram production.

The mechanistic pathway of the Pictet-Spengler reaction involves initial condensation of the amine and aldehyde to form an iminium intermediate, followed by intramolecular electrophilic aromatic substitution to generate the heterocyclic product [7] [8]. For the Camizestrant synthesis, the reaction proceeded through a carbinolamine intermediate that underwent acid-catalyzed dehydration to form the electrophilic iminium species. The subsequent cyclization step determined both the regiochemistry and stereochemistry of the final product.

Acid catalyst screening revealed that Lewis acids provided superior diastereoselectivity compared to Brønsted acids, with specific aluminum-based Lewis acids delivering optimal results. The diastereoselectivity optimization studies indicated that reaction temperature and solvent polarity significantly influenced the stereochemical outcome, with lower temperatures favoring the desired diastereomer. Mechanistic investigations suggested that the diastereoselectivity arose from conformational preferences in the cyclization transition state, where steric interactions between the trifluoroethyl substituent and the developing ring system directed the stereochemical outcome [3].

Process development efforts identified optimal reaction conditions that consistently delivered diastereomeric ratios exceeding 90:10 in favor of the desired isomer. The development of an efficient isolation protocol enabled direct crystallization of the desired diastereomer, eliminating the need for chromatographic separation and significantly improving the process economics. Scale-up studies confirmed that the diastereoselectivity remained consistent across multiple kilogram-scale batches, validating the mechanistic understanding and process robustness [3].

Scalability Challenges in Multikilogram Production

The transition from laboratory-scale synthesis to multikilogram production of Camizestrant presented numerous scalability challenges that required systematic process engineering solutions [3]. Heat transfer limitations became apparent during scale-up of exothermic transformations, necessitating the implementation of controlled addition protocols and enhanced reactor cooling systems to maintain reaction temperatures within the optimal ranges.

Mixing efficiency emerged as a critical factor for several heterogeneous reactions in the sequence, particularly those involving solid reagents or bases. Scale-up studies revealed that inadequate mixing could lead to localized concentration gradients and reduced reaction efficiency. The implementation of specialized impeller designs and optimized agitation rates ensured consistent mass transfer across all batch sizes.

Solvent recovery and waste stream management became increasingly important at multikilogram scale, requiring the development of efficient distillation protocols and solvent recycling systems. Process safety assessments identified several potentially hazardous operations that required enhanced containment and monitoring systems. The implementation of process analytical technology enabled real-time monitoring of critical process parameters, providing early warning of potential deviations and enabling proactive process adjustments [3].

Quality control challenges at multikilogram scale necessitated the development of enhanced analytical methods capable of detecting trace impurities that could impact product quality. The scale-up process required validation of cleaning procedures between batches to prevent cross-contamination and ensure consistent product quality. Environmental considerations led to the optimization of waste minimization strategies and the implementation of greener solvent alternatives where feasible.

Purification Strategies and Chromatography Reduction

The development of efficient purification strategies represented a critical aspect of the Camizestrant process optimization, with particular emphasis on reducing chromatographic purification requirements to enable cost-effective multikilogram production [3]. The initial discovery route required five separate chromatographic purification steps, presenting significant scalability challenges and cost implications for commercial production.

Process development efforts focused on implementing crystallization-based purification strategies that could replace chromatographic separations while maintaining product quality specifications. The identification of suitable crystallization conditions for key intermediates enabled the elimination of four chromatographic steps, reducing the purification sequence to a single chromatographic separation [3]. This dramatic reduction in chromatographic requirements significantly improved the process economics and environmental impact.

The development of optimized recrystallization protocols required extensive solvent screening and nucleation studies to identify conditions that provided consistent crystal morphology and purity. Counter-current washing procedures were implemented to remove residual impurities while minimizing product losses. The use of process analytical technology enabled real-time monitoring of crystallization processes, providing enhanced control over crystal quality and yield [9] [10].

Alternative purification techniques were evaluated for specific purification challenges, including solid-phase extraction for removing metal catalyst residues and membrane filtration for particle size control [10] [11]. The implementation of continuous processing concepts enabled the integration of reaction and purification steps, further improving process efficiency and reducing intermediate handling requirements. The optimized purification strategy delivered material meeting all quality specifications while achieving the overall yield target of 44% for the complete synthetic sequence [3].